![molecular formula C19H30N6O5 B4301818 dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate](/img/structure/B4301818.png)
dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate
Overview
Description
Dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate, also known as CPDT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CPDT is a member of the triazine family of compounds, which are known for their diverse biological and chemical activities. In
Scientific Research Applications
Dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate has been studied extensively for its potential applications in various scientific fields, including materials science, medicinal chemistry, and biotechnology. In materials science, dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate has been used as a building block for the synthesis of novel polymers and materials with unique properties. In medicinal chemistry, dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In biotechnology, dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate has been used as a labeling agent for proteins and other biomolecules.
Mechanism of Action
The mechanism of action of dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate has been shown to have potent anticancer activity in vitro, and it is believed that this activity is due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate for lab experiments is its high purity and stability, which makes it a reliable and consistent reagent for research. However, dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate is also highly toxic and must be handled with care. In addition, its high cost and limited availability may limit its use in some research applications.
Future Directions
There are many potential future directions for research involving dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate. One area of interest is the development of novel materials and polymers based on dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate, which could have applications in a variety of industries. Another area of interest is the further investigation of dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate's potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, the development of new synthesis methods for dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate could lead to more efficient and cost-effective production of this compound.
properties
IUPAC Name |
pentyl 2-[[4-(cyanomethoxy)-6-[(2-oxo-2-pentoxyethyl)amino]-1,3,5-triazin-2-yl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O5/c1-3-5-7-10-28-15(26)13-21-17-23-18(25-19(24-17)30-12-9-20)22-14-16(27)29-11-8-6-4-2/h3-8,10-14H2,1-2H3,(H2,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTZLVKLFFGCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CNC1=NC(=NC(=N1)OCC#N)NCC(=O)OCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipentyl 2,2'-{[6-(cyanomethoxy)-1,3,5-triazine-2,4-diyl]diimino}diacetate (non-preferred name) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




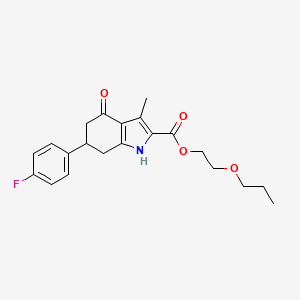
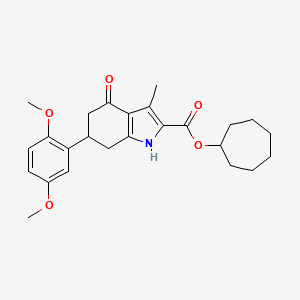

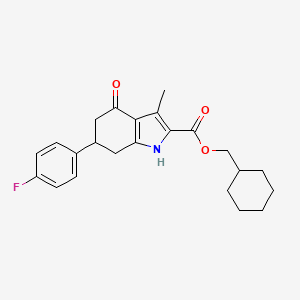
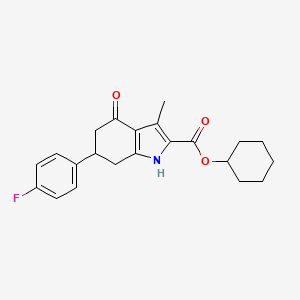
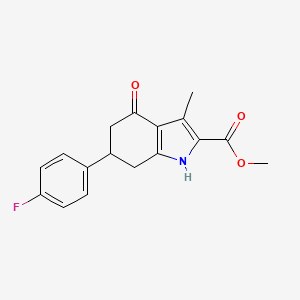
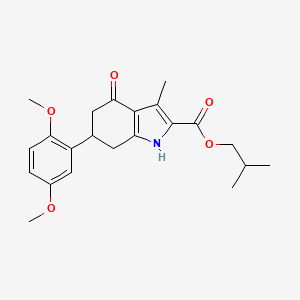
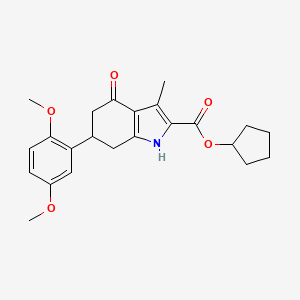

![2-{[(4,4-diphenyl-4H-3,1-benzoxazin-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B4301824.png)
![5-chloro-2-(4,4-diphenyl-4H-3,1-benzoxazin-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4301830.png)
![N,N-dibenzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B4301846.png)
![2-(4,4-diphenyl-4H-3,1-benzoxazin-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4301850.png)